Cas no 88669-04-9 (Trospectomycin)

Trospectomycin structure
Trospectomycin structure
Product Name:Trospectomycin
Numero CAS:88669-04-9
MF:C17H30N2O7
MW:374.42931
CID:721593
PubChem ID:55886
Update Time:2024-12-09

Trospectomycin Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one,2-butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-,(2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-
    • 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one,2-butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-,(2R,4aR,5aR,6S,7S,8R,9S,9aR,1
    • Trospectomycin
    • 4H-Pyrano(2,3-B)(1,4)benzodioxin-4-one,2-butyldecahydro-4A,7,9-trihydroxy-6,8-bis(methylamino)-,(2R-(2alpha,4abeta,5abeta,6beta,7beta,8beta,9alpha,9aalpha,10abeta))
    • 4H-Pyrano(2,3-B)(1,4)benzodioxin-4-one,2-butyldecahydro-4A,7,9-trihydroxy-6,8-bis(methylamino)-,(2R,4ar,5ar,6S,7S,8R,9S,9ar,10as)
    • 6'-n-propylspectinomycin
    • Trospectomicina
    • Trospectomicina [spanish]
    • Trospectomycine [french]
    • U6633(F)B
    • 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, 2-butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-, (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-
    • NS00011761
    • Trospectomycinum
    • Trospectomycine
    • U-63,366
    • (2R,4AR,5AR,6S,7S,8R,9S,9AR,10AS)-2-BUTYLDECAHYDRO-4A,7,9-TRIHYDROXY-6,8-BIS(METHYLAMINO)-4H-PYRANO(2,3-B)(1,4)BENZODIOXIN-4-ONE
    • TROSPECTOMYCIN [VANDF]
    • U63366F
    • SCHEMBL149850
    • DTXSID20869010
    • (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo(8.4.0.03,8)tetradecan-7-one
    • Trospectomycinum (Latin)
    • (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-2-butyl-4a,7,9-trihydroxy-6,8-bis(methylamino)-3,5a,6,7,8,9,9a,10a-octahydro-2H-benzo[[?]]pyrano[[?]][1,4]dioxin-4-one
    • (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-2-Butyldecahydro-4a,7,9- trihydroxy-6,8-bis(methylamino)-4H-pyrano[2,3-b][1, 4]benzodioxin-4-one
    • Trospectomycin [INN:BAN]
    • Spectinomycin deriv U6633F(B)
    • (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
    • GTPL10870
    • DTXCID60820903
    • TROSPECTOMYCIN SULFATE
    • U-63366
    • 4H-Pyrano(2,3-b)(1,4)benzodioxin-4-one, 2-butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-, (2R-(2alpha,4abeta,5abeta,6beta,7beta,8beta,9alpha,9aalpha,10abeta))-
    • CHEBI:135577
    • 4H-Pyrano(2,3-b)(1,4)benzodioxin-4-one, 2-butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-, (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)-
    • 4H-PYRANO(2,3-B)(1,4)BENZODIOXIN-4-ONE, 2-BUTYLDECAHYDRO-4A,7,9-TRIHYDROXY-6,8-BIS(METHYLAMINO)-, (2R-(2.ALPHA.,4A.BETA.,5A.BETA.,6.BETA.,7.BETA.,8.BETA.,9.ALPHA.,9A.ALPHA.,10A.BETA.))-
    • 5S94MC2FRG
    • CHEMBL1614655
    • 88669-04-9
    • TROSPECTOMYCIN [INN]
    • Trospectinomycin
    • TROSPECTOMYCIN [MI]
    • Q27262806
    • 4H-Pyrano(2,3-b)(1,4)benzodioxin-4-one, 2-butyldecahydro-4a,7,9-trihydroxy-6,8-bis(methylamino)-, (2R-(2alpha,4abeta,5abeta,6beta,7beta,8beta,9alpha,9aalpha,10abeta))-
    • UNII-5S94MC2FRG
    • Trospectomycinum [Latin]
    • Inchi: InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1
    • Chiave InChI: KHAUBYTYGDOYRU-IRXASZMISA-N
    • Sorrisi: CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O

Proprietà calcolate

  • Massa esatta: 374.20500
  • Massa monoisotopica: 374.205301
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 521
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 130
  • XLogP3: -1.7

Proprietà sperimentali

  • Densità: 1.33
  • Punto di ebollizione: 599.3°C at 760 mmHg
  • Punto di infiammabilità: 316.3°C
  • Indice di rifrazione: 1.568
  • PSA: 129.51000
  • LogP: -0.97350
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.